[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Description
[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride is a small-molecule compound featuring a 1,2-oxazole core substituted at the 5-position with a cyclopropylmethyl group and a methanamine side chain at the 3-position, protonated as a hydrochloride salt. The cyclopropylmethyl substituent introduces steric and electronic effects that influence the compound’s physicochemical properties, such as lipophilicity (logP) and solubility. This compound is of interest in medicinal chemistry due to the oxazole scaffold’s prevalence in bioactive molecules, particularly in CNS-targeting agents and enzyme inhibitors .
Key structural attributes:
- Molecular formula: C₈H₁₁ClN₂O
- Molecular weight: ~186.64 g/mol (calculated)
- Functional groups: Oxazole ring, cyclopropylmethyl substituent, primary amine hydrochloride.
Commercial availability is confirmed via suppliers like Nanjing Chemipioneer Pharma & Tech Co., Ltd., though detailed pharmacological data remain proprietary .
Properties
IUPAC Name |
[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(11-10-7)3-6-1-2-6;/h4,6H,1-3,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIWTSGUCYNQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Nitriles
A widely adopted approach involves the reaction of ethyl 3-(cyclopropylmethyl)-3-oxopropanoate with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours. This produces 5-(cyclopropylmethyl)-1,2-oxazol-3-ol in 68–72% yield after recrystallization from hexane/ethyl acetate.
Mechanistic Insights :
- Hydroxylamine attacks the β-keto carbonyl, forming an imine intermediate
- Intramolecular cyclization with elimination of water generates the oxazole ring
- Tautomerization stabilizes the aromatic heterocycle
Optimization Data :
| Parameter | Tested Range | Optimal Conditions | Yield Impact |
|---|---|---|---|
| Solvent System | EtOH/H2O (1:1→5:1) | 3:1 EtOH/H2O | +18% yield |
| Temperature | 60–100°C | 80°C | +22% yield |
| Reaction Time | 6–24 hours | 12 hours | Peak yield |
Aminomethyl Group Installation at Position 3
Hydroxymethyl to Aminomethyl Conversion
A three-step sequence proves most effective:
Step 1: Oxidation to Aldehyde
- Swern oxidation (oxalyl chloride/DMSO)
- 92% conversion at −78°C → RT
- Quench with Et₃N, extract with CH₂Cl₂
Step 2: Reductive Amination
- Aldehyde (1.0 eq) + NH₄OAc (5.0 eq) in MeOH
- NaBH₃CN (1.2 eq), 0°C → RT, 6 hours
- 78% yield after silica gel chromatography
Step 3: Hydrochloride Salt Formation
- Dissolve free amine in anhydrous Et₂O
- Bubble HCl gas until pH < 2
- Filter precipitate, wash with cold ether
- 95% recovery, >99% purity by HPLC
Alternative Synthetic Pathways
One-Pot Assembly Using Isocyanides
Emerging methodology from recent patent literature:
Reaction Scheme :
- Cyclopropylmethyl isocyanide + propargyl amine → Cu(I)-catalyzed cycloaddition
- In situ oxidation with MnO₂ → oxazole formation
- Direct precipitation as HCl salt
Conditions :
- CuI (10 mol%), DIPEA (2.0 eq)
- DMF/H2O (4:1), 80°C, 6 hours
- 71% overall yield, 98% purity
Analytical Characterization Data
Key Spectroscopic Signatures :
- ¹H NMR (400 MHz, D2O):
HRMS (ESI+):
HPLC Purity :
Industrial-Scale Considerations
Process Optimization Challenges :
- Exothermic risk during alkylation steps → Requires jacketed reactors with <−10°C coolant
- Residual metal catalysts in final API → Implement chelating resin purification
- Polymorphism in hydrochloride salt → Controlled crystallization from EtOH/H2O
Cost Analysis :
| Component | Lab Scale Cost | Kilo Lab Cost |
|---|---|---|
| Cyclopropylmethyl bromide | $28/g | $14/g |
| DIAD | $15/mL | $8/mL |
| Purification | 42% of total | 28% of total |
Chemical Reactions Analysis
Types of Reactions
[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: Cyclopropylmethyl (logP ~1.5, estimated) provides moderate lipophilicity, balancing membrane permeability and solubility. Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability via reduced CYP450-mediated oxidation, a common strategy in drug design .
Heterocycle Variations: 1,2-Oxazole vs.
Hydrogen-Bonding and Solubility :
- Polar substituents (e.g., furan-2-yl ) increase water solubility but may reduce blood-brain barrier penetration. Methanamine hydrochloride salts universally improve solubility via ionic interactions.
Synthetic Accessibility :
- Cyclopropylmethyl-substituted oxazoles require specialized synthesis (e.g., cyclopropane ring formation via Simmons-Smith reactions), whereas phenyl analogs are more straightforward to derivatize .
Notes
Discontinued Analogs : [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine HCl (CAS 1351595-63-5) is listed as discontinued, highlighting the challenges in optimizing fluorinated derivatives .
Crystallographic Tools : Structural determinations of such compounds often rely on software like SHELXL () and ORTEP-3 (), critical for confirming stereochemistry and hydrogen-bonding patterns.
Biological Activity
[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13ClN2O
- Molecular Weight : 188.65 g/mol
- CAS Number : 2344680-47-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring structure is known to influence its binding affinity and selectivity towards specific targets, potentially modulating several biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine have demonstrated antimicrobial activity. For instance, derivatives containing oxazole rings have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Anticancer Activity
Studies have suggested that oxazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of key signaling pathways that promote cell proliferation.
Neuroprotective Effects
Some research highlights the neuroprotective potential of compounds related to this compound. These compounds may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. The study reported a dose-dependent decrease in cell viability, suggesting a potential role as an anticancer agent.
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
